4-Ethylpyrrolidin-3-ol
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Overview
Description
4-Ethylpyrrolidin-3-ol is a chemical compound with the CAS Number: 1423027-06-8. It has a molecular weight of 115.18 and its IUPAC name is 4-ethyl-3-pyrrolidinol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3 . This indicates that the compound has a pyrrolidine ring with an ethyl group attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Researchers synthesized new derivatives of pyrrolidine, specifically focusing on 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones. These compounds exhibited promising in vitro antifungal activities against a broad spectrum of fungi. This suggests potential use in developing novel fungicides (Cvetković et al., 2019).
Antioxidant Activity
- N-Aminomethyl derivatives of ethosuximide, a compound related to 4-Ethylpyrrolidin-3-ol, were synthesized and studied for their antioxidant activity. These compounds could have potential applications in the prevention or treatment of oxidative stress-related diseases (Hakobyan et al., 2020).
Bridged Bicyclic Compounds
- The lactonisation of N-(carboxymethyl)-4-phenyl-4-ethylpyrrolidin-3-ols led to the formation of bicyclic lactone, a structure that could be relevant in the development of new pharmaceutical compounds (Hirshfeld et al., 1972).
Enantioselective Synthesis in Medicinal Chemistry
- The enantioselective synthesis of 3,3-Difluoropyrrolidin-4-ol, a valuable building block in medicinal chemistry, was reported. This compound could be significant in the development of new drugs and therapeutic agents (Si et al., 2016).
Crystal Structure and Anticonvulsant Properties
- 3-Ethyl-3-phenylpyrrolidin-2-one, a compound structurally similar to this compound, was studied for its crystal structure and potential anticonvulsant properties. Understanding these structures could be pivotal in developing new antiepileptic drugs (Krivoshein et al., 2017).
High-Performance Liquid Chromatography (HPLC) Method Development
- An efficient HPLC method was developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. This method could be critical for quality control in pharmaceutical manufacturing (Wang et al., 2015).
Safety and Hazards
4-Ethylpyrrolidin-3-ol is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
4-ethylpyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXJBZRHEOKPLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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